

# Application Notes and Protocols: (Rac)-Lartesertib in Patient-Derived Xenograft (PDX) Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Lartesertib

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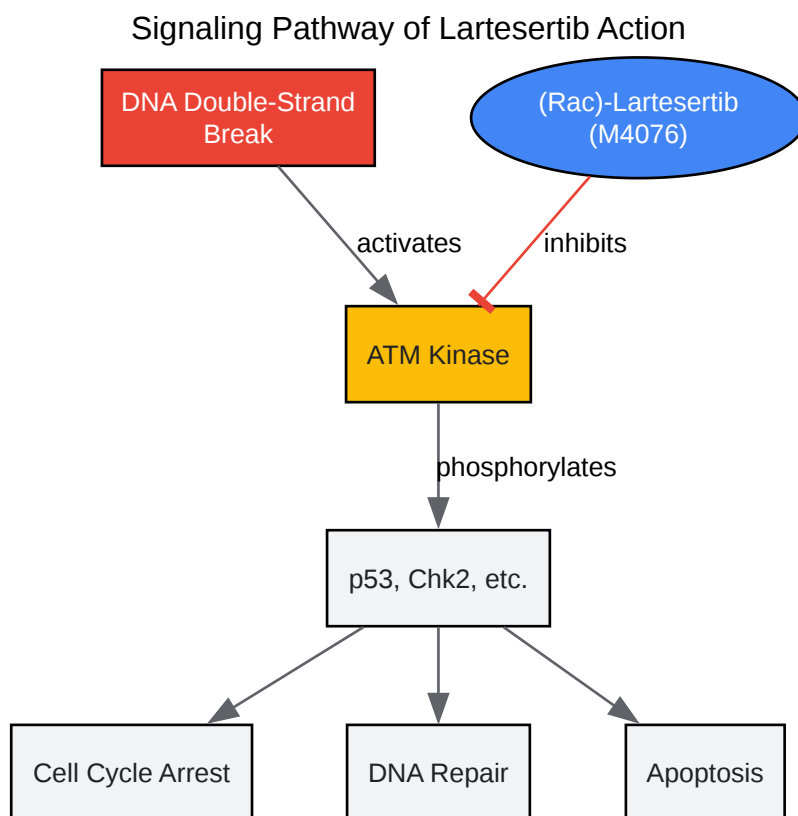
## Introduction

**(Rac)-Lartesertib**, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is dysregulated, making it a promising target for therapeutic intervention. Lartesertib functions by inhibiting ATM's kinase activity, thereby preventing the repair of DNA double-strand breaks (DSBs). This can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis or sensitizing them to other DNA-damaging agents like chemotherapy and radiation.[1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular diversity of human tumors compared to traditional cell line-derived xenografts, thus offering a more predictive model for evaluating anti-cancer therapies. This document provides a comprehensive overview of the application of **(Rac)-Lartesertib** in PDX models, including available efficacy data and detailed experimental protocols.

## Mechanism of Action: Targeting the DNA Damage Response

Lartesertib targets a key protein, ATM, in the DNA damage response pathway. When DNA double-strand breaks occur, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets, effectively blocking the DNA repair process. This disruption of DNA repair mechanisms can be particularly effective in cancer cells that already have a high level of genomic instability.



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**Figure 1:** Lartesertib inhibits ATM kinase, a key protein in the DNA damage response pathway.

## Efficacy of (Rac)-Lartesertib in PDX Models

Preclinical studies have evaluated the efficacy of **(Rac)-Lartisertib**, both as a monotherapy and in combination with other agents, in various cancer models, including PDX models.

## Monotherapy in Triple-Negative Breast Cancer (TNBC) PDX Models

A significant study investigated the effect of Lartisertib in a panel of 26 patient-derived xenograft models of triple-negative breast cancer. In this extensive study, Lartisertib administered as a single agent was found to be largely inactive.

Cancer Type	Number of PDX Models	Treatment	Efficacy Summary	Reference
Triple-Negative Breast Cancer (TNBC)	26	(Rac)-Lartisertib (M4076) Monotherapy	Inactive based on tumor volume adapted RECIST criteria.	Turchick, A., et al. Mol Cancer Ther. 2023.

## Combination Therapy in Triple-Negative Breast Cancer (TNBC) PDX Models

The same study in 26 TNBC PDX models demonstrated that while Lartisertib monotherapy was inactive, its combination with the ATR inhibitor M4344 resulted in a substantial improvement in efficacy compared to the ATR inhibitor alone. This suggests a synergistic effect between ATM and ATR inhibition in this cancer type.

Cancer Type	Number of PDX Models	Treatment	Efficacy Summary	Reference
Triple-Negative Breast Cancer (TNBC)	26	(Rac)-Lartisertib (M4076) + ATR inhibitor (M4344)	Substantial improvement in efficacy and survival compared to single-agent M4344.	Turchick, A., et al. Mol Cancer Ther. 2023.

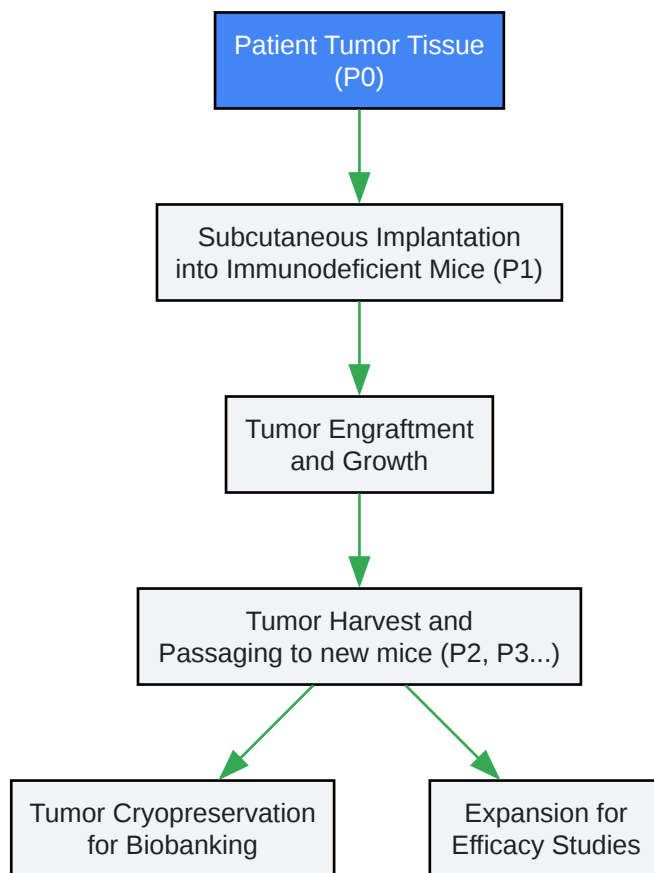
## Experimental Protocols

The following protocols provide a general framework for the use of **(Rac)-Lartisertib** in PDX models, based on established methodologies.

### Establishment and Propagation of PDX Models

This protocol outlines the key steps for establishing and expanding PDX models from patient tumor tissue.

Workflow for PDX Model Establishment



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## References

- 1. A First-in-Human Study of ATM Inhibitor Lartisertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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